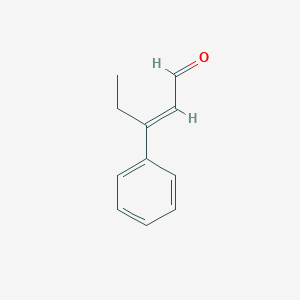
(E)-3-phenylpent-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-phenylpent-2-enal is an organic compound characterized by the presence of a phenyl group attached to a pentenal chain. This compound is known for its distinct structure, which includes a double bond in the second position and a phenyl group in the third position. It is often used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylpent-2-enal typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and butanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(E)-3-phenylpent-2-enal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form (E)-3-phenylpent-2-enoic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield (E)-3-phenylpent-2-enol when using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: (E)-3-phenylpent-2-enoic acid.
Reduction: (E)-3-phenylpent-2-enol.
Substitution: Products depend on the nucleophile used, such as imines or ethers.
科学的研究の応用
(E)-3-phenylpent-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of (E)-3-phenylpent-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its mechanism of action include oxidative stress and modulation of enzyme activity.
類似化合物との比較
Similar Compounds
(E)-2-phenylbut-2-enal: Similar structure but with a shorter carbon chain.
(E)-4-phenylbut-3-en-2-one: Contains a ketone group instead of an aldehyde.
(E)-3-phenylprop-2-enal: Similar structure but with a shorter carbon chain.
Uniqueness
(E)-3-phenylpent-2-enal is unique due to its specific structure, which includes a phenyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(E)-3-phenylpent-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3/b10-8+ |
InChIキー |
XYUWGADPPOLCNU-CSKARUKUSA-N |
異性体SMILES |
CC/C(=C\C=O)/C1=CC=CC=C1 |
正規SMILES |
CCC(=CC=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















